molecular formula C21H19F3N2S B2671133 2-(cyclopentylsulfanyl)-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 1226459-08-0

2-(cyclopentylsulfanyl)-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazole

Cat. No.: B2671133
CAS No.: 1226459-08-0
M. Wt: 388.45
InChI Key: HZSIVSHDCAQNPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopentylsulfanyl)-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazole is a complex organic compound that features a trifluoromethyl group, a cyclopentylsulfanyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl sulfonyl chloride (CF3SO2Cl) as a source of the trifluoromethyl group . The reaction conditions often require the presence of a base and a suitable solvent, such as acetonitrile, under mild temperatures.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as copper or palladium, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylsulfanyl)-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

2-(Cyclopentylsulfanyl)-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability . The imidazole ring can participate in hydrogen bonding and other interactions with the target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopentylsulfanyl)-5-([2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl)-1,3,4-thiadiazole
  • 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate

Uniqueness

2-(Cyclopentylsulfanyl)-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazole is unique due to the presence of both the cyclopentylsulfanyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups can enhance the compound’s stability, reactivity, and potential bioactivity compared to similar compounds .

Properties

IUPAC Name

2-cyclopentylsulfanyl-5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2S/c22-21(23,24)16-9-6-10-17(13-16)26-19(15-7-2-1-3-8-15)14-25-20(26)27-18-11-4-5-12-18/h1-3,6-10,13-14,18H,4-5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSIVSHDCAQNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.